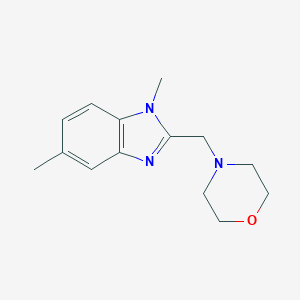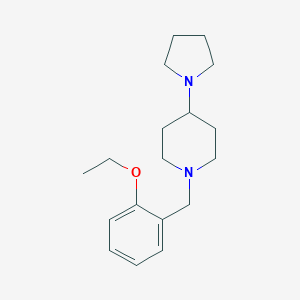![molecular formula C23H29N3O2 B247027 N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves its binding to the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a significant effect on dopamine release in the brain, which can lead to improvements in motor function and mood. Additionally, N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise targeting of this receptor. However, one limitation is that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a synthetic compound, which may limit its applicability in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide. One area of interest is the development of more potent and selective compounds that target the dopamine D2 receptor. Additionally, further research is needed to fully understand the neuroprotective effects of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide and its potential applications in the treatment of neurodegenerative disorders.
合成法
The synthesis of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves the reaction of 3-methoxyphenylacetic acid with 4-(3-bromoprop-1-enyl)piperazine in the presence of a base, followed by the addition of 3-phenylprop-2-enoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide.
科学的研究の応用
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion.
特性
製品名 |
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-11-5-10-21(19-22)24-23(27)12-14-26-17-15-25(16-18-26)13-6-9-20-7-3-2-4-8-20/h2-11,19H,12-18H2,1H3,(H,24,27)/b9-6+ |
InChIキー |
YPLSGSOAWSAZAP-RMKNXTFCSA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
